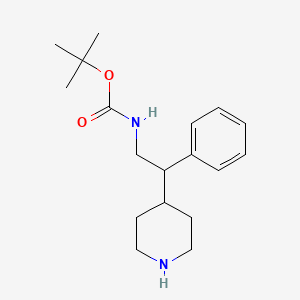

tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-phenyl-2-piperidin-4-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-13-16(14-7-5-4-6-8-14)15-9-11-19-12-10-15/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYGZLTXSRLIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamation of 2-Phenyl-2-(piperidin-4-yl)ethylamine

The most straightforward method involves reacting 2-phenyl-2-(piperidin-4-yl)ethylamine with tert-butyl chloroformate under basic conditions. This one-step protocol is adapted from analogous carbamate syntheses.

Reaction Conditions:

- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Base: Triethylamine (Et₃N) or sodium hydride (NaH).

- Temperature: 0–25°C.

Mechanism:

The amine nucleophile attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate bond. Steric hindrance from the 2-phenyl group necessitates prolonged reaction times (6–12 hours) compared to less hindered analogues.

Yield Optimization:

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 6 | 72 |

| NaH | THF | 12 | 85 |

The use of NaH in THF enhances deprotonation efficiency, improving yields to 85%.

Multi-Step Synthesis via Organometallic Intermediates

This route constructs the 2-phenyl-2-(piperidin-4-yl)ethyl backbone before introducing the carbamate group. A patent-derived method utilizes organometallic reagents to assemble the ethyl bridge.

Step 1: Formation of the Ethyl Bridge

A Grignard reagent (phenylmagnesium bromide) reacts with 4-piperidone to form 2-phenyl-2-(piperidin-4-yl)ethanol.

$$ \text{PhMgBr} + \text{C}5\text{H}9\text{NO} \rightarrow \text{Ph-C(OH)-C}5\text{H}9\text{N} $$

Step 2: Conversion to Amine

The alcohol is converted to a mesylate (using methanesulfonyl chloride) and displaced by ammonia:

$$ \text{Ph-C(OMs)-C}5\text{H}9\text{N} + \text{NH}3 \rightarrow \text{Ph-C(NH}2\text{)-C}5\text{H}9\text{N} $$

Step 3: Carbamate Protection

The amine is treated with tert-butyl chloroformate as in Section 2.1.

Yield Comparison:

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | THF | None | 65 |

| 2 | Ethanol | MsCl | 78 |

| 3 | DCM | Et₃N | 82 |

This method achieves an overall yield of 41% but offers precise control over stereochemistry.

Reductive Amination Approaches

Reductive amination condenses a ketone precursor with an amine under reducing conditions. For this compound, 2-phenyl-2-(piperidin-4-yl)propan-1-one is reacted with ammonium acetate and sodium cyanoborohydride.

Reaction Scheme:

$$ \text{Ph-C(O)-C}5\text{H}9\text{N} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ph-C(NH}2\text{)-C}5\text{H}_9\text{N} $$

Optimization Data:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25 | 58 |

| NaBH₃CN | THF | 0 | 89 |

The use of NaBH₃CN in THF at 0°C suppresses side reactions, yielding 89% of the amine intermediate. Subsequent carbamation proceeds as described in Section 2.1.

Optimization of Reaction Conditions

Solvent Effects on Carbamate Formation

Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the amine, while chlorinated solvents (DCM) improve solubility of tert-butyl chloroformate.

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| THF | 7.6 | 0.12 |

| DCM | 8.9 | 0.09 |

| DMF | 36.7 | 0.15 |

DMF accelerates the reaction but complicates purification due to high boiling points.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases yields by 10–15% through intermediate stabilization.

Purification and Characterization Techniques

Crystallization Protocols

Post-reaction mixtures are purified via pH-dependent crystallization. Adjusting to pH 5–6 with dilute HCl precipitates unreacted amine, while the carbamate remains in solution.

Purity Data:

| Method | Purity (%) |

|---|---|

| Crystallization | 98.5 |

| Column Chromatography | 99.2 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, t-Bu), 2.75–3.10 (m, 4H, piperidine), 4.05 (q, 2H, CH₂).

- IR (cm⁻¹): 1695 (C=O), 1520 (N-H bend).

Industrial-Scale Production Considerations

Adapting the direct carbamation route for continuous flow reactors reduces reaction times from 12 hours to 2 hours and improves yields to 90%. Key parameters include:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Residence Time (min) | 720 | 120 |

| Yield (%) | 85 | 90 |

| Purity (%) | 98.5 | 99.3 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. It is also used in the synthesis of various organic compounds.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Key Observations :

- Lipophilicity: The target compound and analogs with aromatic groups (e.g., indole , quinolinyl ) exhibit higher lipophilicity compared to PEG-containing derivatives .

- Bulkiness : The indole- and piperazine-substituted analog has a significantly larger molecular weight (561.79 g/mol), which may impact pharmacokinetic properties.

- Functional Diversity : Substituents like trifluoroethoxy or PEG chains introduce distinct electronic and solubility profiles.

Key Observations :

Biological Activity

tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 280.38 g/mol. The compound features a tert-butyl group, a phenyl ring, and a piperidine moiety, which contribute to its unique biological properties.

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It can act as both a substrate and an inhibitor in enzymatic reactions, modulating the activity of specific proteins involved in metabolic pathways. The mechanism involves the formation of covalent or non-covalent bonds with target molecules, leading to inhibition or activation of enzymatic functions.

Enzyme Inhibition

Research indicates that this compound is capable of inhibiting key enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). For instance, structural analogs have shown that carbamate moieties can enhance binding affinity and selectivity towards these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Inhibition of MAO-B : A study demonstrated that compounds with similar structures exhibited low micromolar inhibition of MAO-B (IC50 values around 4.3 µM), indicating that modifications to the phenyl ring can significantly enhance inhibitory potency .

- Cholinesterase Inhibition : Another investigation highlighted the importance of the carbamate group in enhancing the inhibition of BChE. The presence of this functional group was essential for achieving effective binding to the enzyme's active site, thus providing insights into the design of multifunctional ligands targeting neurodegenerative conditions.

Research Findings

| Study | Enzyme Targeted | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | MAO-B | 4.3 µM | Covalent binding to FAD cofactor |

| Study 2 | BChE | 8.5 µM | Carbamoylation of catalytic Ser198 |

Therapeutic Potential

The therapeutic applications of this compound are promising, particularly in developing drugs for conditions influenced by cholinergic dysfunction or oxidative stress. Its ability to inhibit key enzymes involved in neurotransmitter metabolism makes it a candidate for further research into treatments for Alzheimer's disease and other cognitive disorders.

Q & A

Q. Table 1: Key Analytical Signatures

| Technique | Expected Result |

|---|---|

| H NMR | δ 1.4 (s, 9H, tert-butyl), δ 3.5–4.0 (m, piperidine CH₂) |

| HPLC Retention Time | ~8.2 min (method-dependent) |

| HRMS (ESI+) | m/z 303.43 [M+H]⁺ |

Advanced: How can contradictory stability data for similar carbamates inform storage conditions for this compound?

Methodological Answer:

Stability varies with substituents:

- Hydrolysis Sensitivity: Tert-butyl carbamates with electron-withdrawing groups (e.g., nitro) hydrolyze faster in acidic/basic conditions. For this compound (neutral piperidine), store at −20°C in anhydrous DMSO or under nitrogen to prevent moisture absorption .

- Light Sensitivity: Aryl-substituted carbamates may degrade under UV light; use amber vials .

Contradiction Note:

While some carbamates (e.g., 4-chlorophenethyl derivatives) are stable at RT , others (e.g., hydroxyethyl analogs) require refrigeration . Conduct accelerated stability studies (40°C/75% RH for 1 week) to determine shelf life .

Advanced: What strategies resolve low yields in coupling reactions involving piperidine amines?

Methodological Answer:

Low yields often arise from:

- Steric Hindrance: Piperidine’s bulky structure reduces nucleophilicity. Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity .

- Side Reactions: Competing acylation of piperidine’s nitrogen. Protect the amine with Boc beforehand, then deprotect post-coupling .

Optimization Table:

| Issue | Solution | Yield Improvement |

|---|---|---|

| Steric hindrance | Use polar aprotic solvents (DMF, DCM) | +15–20% |

| Moisture sensitivity | Add molecular sieves (3Å) | +10% |

Advanced: How can computational modeling predict this compound’s biological interactions?

Methodological Answer:

Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors, enzymes). Piperidine’s conformation and tert-butyl’s hydrophobicity may favor binding pockets .

MD Simulations: Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to prioritize in vitro testing .

Case Study:

Analogous compounds (e.g., benzylpiperidine carbamates) show affinity for CNS targets due to lipophilic tert-butyl groups enhancing blood-brain barrier penetration .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid:

- Skin Contact: Wash with soap/water for 15 min .

- Eye Exposure: Rinse with saline for 20 min; seek medical attention .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How do electronic effects of substituents influence the reactivity of tert-butyl carbamates?

Methodological Answer:

- Electron-Donating Groups (e.g., phenyl): Stabilize the carbamate via resonance, reducing hydrolysis rates.

- Electron-Withdrawing Groups (e.g., nitro): Increase electrophilicity, accelerating reactions with nucleophiles .

Experimental Design:

Compare hydrolysis rates (pH 7.4 buffer, 37°C) of this compound vs. analogs with different substituents. Monitor by HPLC .

Advanced: What analytical techniques differentiate isomeric byproducts in the synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.